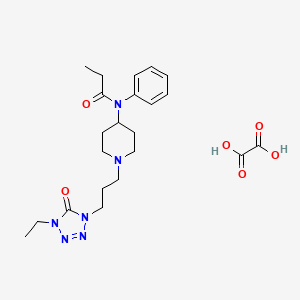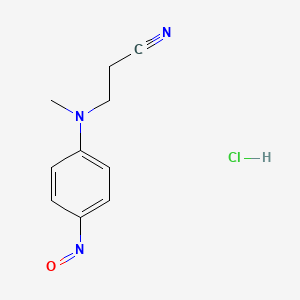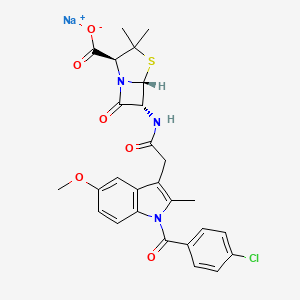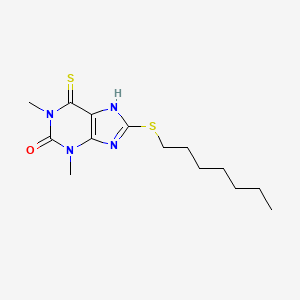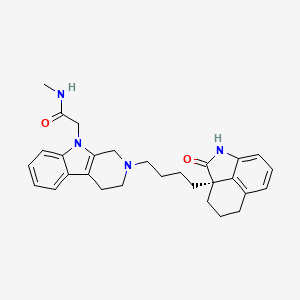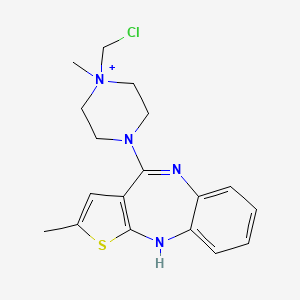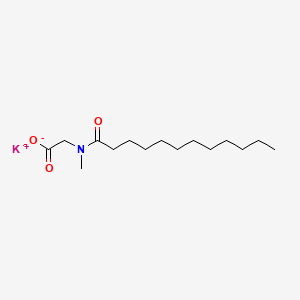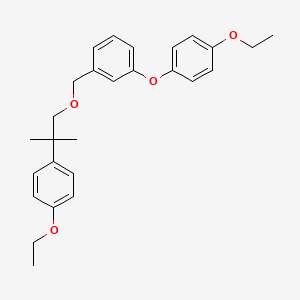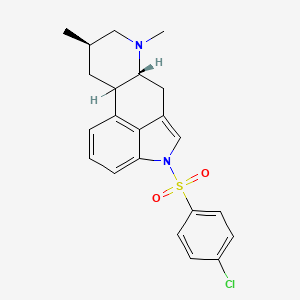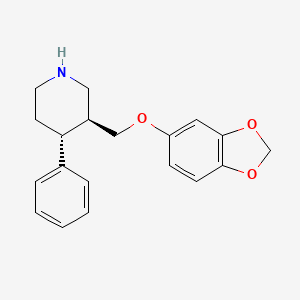![molecular formula C26H29Br2N3O5 B12768960 N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide CAS No. 923955-37-7](/img/structure/B12768960.png)
N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic conditions.
Quinoline Derivative Synthesis: The quinoline moiety is prepared via a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Coupling Reaction: The quinoline derivative is then coupled with the benzofuran core using a palladium-catalyzed cross-coupling reaction.
Morpholine Attachment: The morpholine group is introduced through a nucleophilic substitution reaction with an appropriate halogenated ethoxyquinoline intermediate.
Final Assembly: The final compound is assembled through a series of condensation and purification steps, followed by conversion to the dihydrobromide salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group attached to the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives of the morpholine moiety.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a model compound in the study of complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in inhibiting VEGFR2, which is crucial in the study of angiogenesis and related biological processes.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit angiogenesis.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of VEGFR2. By binding to the kinase domain of VEGFR2, it prevents the receptor from phosphorylating its substrates, thereby blocking the downstream signaling pathways involved in angiogenesis. This inhibition can lead to reduced blood vessel formation, which is beneficial in the treatment of cancers that rely on angiogenesis for growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another VEGFR2 inhibitor used in cancer therapy.
Sorafenib: A multi-kinase inhibitor that targets VEGFR2 among other kinases.
Axitinib: A selective inhibitor of VEGFR1, VEGFR2, and VEGFR3.
Uniqueness
N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide is unique due to its specific structural features that confer high selectivity and potency towards VEGFR2. The presence of the morpholine group and the benzofuran core enhances its binding affinity and stability, making it a promising candidate for further development in therapeutic applications .
Properties
CAS No. |
923955-37-7 |
|---|---|
Molecular Formula |
C26H29Br2N3O5 |
Molecular Weight |
623.3 g/mol |
IUPAC Name |
N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide |
InChI |
InChI=1S/C26H27N3O5.2BrH/c1-17-25(26(30)27-2)21-6-4-19(16-24(21)33-17)34-23-7-8-28-22-15-18(3-5-20(22)23)32-14-11-29-9-12-31-13-10-29;;/h3-8,15-16H,9-14H2,1-2H3,(H,27,30);2*1H |
InChI Key |
NRWJIIGMYTVUSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2)OC3=C4C=CC(=CC4=NC=C3)OCCN5CCOCC5)C(=O)NC.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


